1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate

Übersicht

Beschreibung

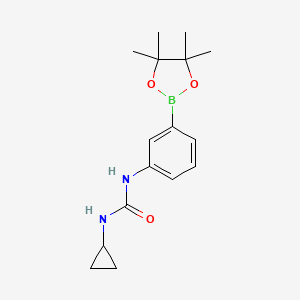

Molecular Structure Analysis

The molecular formula of 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate is C12H21NO4 . The InChI code is 1S/C11H19NO4/c1-5-15-9(13)8-6-12(7-8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3 .Physical And Chemical Properties Analysis

1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate is a liquid at 20 degrees Celsius . It has a molecular weight of 215.25 g/mol . The specific gravity is 1.08 at 20/20 degrees Celsius, and the refractive index is 1.45 .Wissenschaftliche Forschungsanwendungen

Synthesis of Azaspiro[3.4]octanes

This compound serves as a building block in the synthesis of azaspiro[3.4]octanes, which are important in medicinal chemistry due to their presence in a variety of biologically active compounds. The Carreira group has developed methods for the synthesis of these compounds using 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate as a precursor .

Enolization Studies

Researchers utilize this substrate for functionalization via enolization at the 3-position. This is typically achieved in the presence of strong bases like Lithium Diisopropylamide (LDA), allowing for further chemical transformations .

Organic Synthesis Intermediate

As an intermediate in organic synthesis, this compound can be used to introduce the azetidine ring system into more complex molecules. This is particularly useful in the development of new pharmaceuticals and agrochemicals .

Chiral Ligand Synthesis

The azetidine ring present in 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate can be exploited to synthesize chiral ligands. These ligands are valuable in asymmetric catalysis, which is pivotal in producing enantiomerically pure substances .

Peptidomimetics

Due to its structural similarity to amino acids, this compound can be incorporated into peptidomimetics. These molecules mimic the structure of peptides and are used to study protein-protein interactions and to develop new therapeutics .

Material Science

In material science, the azetidine ring can be used to modify the properties of polymers and resins, potentially leading to materials with novel properties and applications .

Bioconjugation

This compound can also be used in bioconjugation strategies where it is attached to biomolecules such as proteins or antibodies. This is useful in drug delivery systems and diagnostic assays .

Nanotechnology

Lastly, in the field of nanotechnology, 1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate can be used to modify the surface of nanoparticles to improve their stability, solubility, or to attach targeting ligands .

Safety And Hazards

The compound is classified as an irritant, with the hazard statement H302 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

1-O-tert-butyl 3-O-methyl 3-ethylazetidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-6-12(9(14)16-5)7-13(8-12)10(15)17-11(2,3)4/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHACCRIHIILPJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CN(C1)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tert-butyl 3-methyl 3-ethylazetidine-1,3-dicarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1403321.png)

![1-Iodo-3-isopropylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B1403337.png)

![2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B1403338.png)